molecular formula C17H26N4O4S2 B2611068 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1219901-64-0

4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2611068
CAS RN: 1219901-64-0
M. Wt: 414.54
InChI Key: CFGKHAMZWQXRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H26N4O4S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Applications

Research on compounds structurally related to 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has shown promising antiviral and antimicrobial properties. For instance, urea and thiourea derivatives of piperazine, synthesized with the intention of exploring their biological activity, demonstrated significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens. Notably, compounds with 4-nitrophenyl and 3-bromophenyl substitutions exhibited prominent antiviral activities, while also displaying strong antimicrobial effects, suggesting their potential as leads for further drug development in this area (Reddy et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The modification of piperazine and related scaffolds has been explored for enzyme inhibition, with some compounds showing favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities. Among these, several novel carboxamide compounds containing piperazine and arylsulfonyl moieties were identified to possess high enzyme inhibitory activity, particularly against the KARI enzyme, which is key in the biosynthetic pathway of branched-chain amino acids in plants. This suggests their utility as potential leads for the development of new herbicides or fungicides, as well as tools for studying plant biology (Wang et al., 2016).

Receptor Modulation and Pharmaceutical Potential

Compounds structurally related to 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide have been evaluated for their potential as receptor modulators. For example, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized, exhibiting the capability to accelerate gastric emptying and increase the frequency of defecation, indicating potential applications in gastrointestinal motility disorders. The specific modulation of serotonin receptors with reduced side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity suggests these compounds as promising candidates for prokinetic agents (Sonda et al., 2004).

properties

IUPAC Name

4-(4-methylsulfonylpiperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S2/c1-27(24,25)21-10-8-19(9-11-21)16(22)14-4-6-20(7-5-14)17(23)18-13-15-3-2-12-26-15/h2-3,12,14H,4-11,13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKHAMZWQXRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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